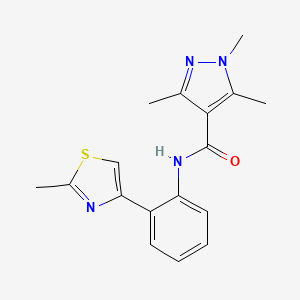

1,3,5-trimethyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1,3,5-trimethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS/c1-10-16(11(2)21(4)20-10)17(22)19-14-8-6-5-7-13(14)15-9-23-12(3)18-15/h5-9H,1-4H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBQZKUSOUSDFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Substitution Reactions:

Carboxamide Formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Thiazole Ring Formation: The thiazole ring can be synthesized by the cyclization of a thioamide with an α-haloketone under acidic conditions.

Coupling Reaction: Finally, the thiazole ring can be coupled to the phenyl ring through a cross-coupling reaction, such as the Suzuki or Heck reaction, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or phenyl rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1,3,5-trimethyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Materials Science: The unique chemical structure of the compound makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Agrochemicals: The compound may be used as a fungicide or herbicide due to its ability to inhibit the growth of certain plant pathogens or weeds.

Biological Research: The compound can be used as a tool to study various biological processes, such as enzyme inhibition, receptor binding, or signal transduction pathways.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by:

Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.

Pathways Involved: Interfering with key biochemical pathways, such as cell signaling, metabolism, or gene expression, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrazole-4-carboxamide derivatives, focusing on molecular properties, substituent effects, and biological roles.

Table 1: Structural and Physicochemical Comparisons

Key Comparisons

Structural Variations: Pyrazole Substituents: The target compound’s 1,3,5-trimethylpyrazole contrasts with analogs featuring difluoromethyl (e.g., 9c in ) or methoxy groups (e.g., Miravis). Methyl groups may enhance steric bulk and hydrophobicity compared to electronegative substituents like difluoromethyl . Aromatic Linkers: The 2-methylthiazole-phenyl group in the target compound differs from indazole (9c), trichlorophenyl (Miravis), or morpholino () moieties.

Physicochemical Properties: Molecular Weight: The target compound (~340 g/mol) aligns with agrochemicals in (318–368 g/mol), suggesting favorable bioavailability . Melting Points: While the target’s melting point is unreported, analogs in melt between 134–190°C, likely due to crystalline packing influenced by substituents. The thiazole’s planar structure may promote higher melting points compared to bulkier groups like morpholino .

Biological Activity: Fungicides: Miravis and Trivapro () act as fungicides via pyrazole carboxamide interactions with fungal enzymes. The target’s thiazole group could modulate specificity toward different pathogens . Antimalarials: highlights morpholino-linked pyrazole carboxamides targeting malaria parasites. The target’s thiazole may offer divergent binding modes compared to morpholino’s hydrogen-bonding capacity .

Synthetic Routes: compounds are synthesized via coupling of pyrazole precursors with aryl amines. The target compound likely requires a similar approach, substituting thiazole-containing aniline . In contrast, ’s antimalarials involve nitration and reduction steps to introduce amino groups, which are absent in the target’s synthesis .

Functional Implications of Substituents

Biological Activity

1,3,5-trimethyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-carboxamide (CAS No. 1705096-32-7) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 326.42 g/mol. The compound's structure includes a pyrazole ring, a thiazole moiety, and multiple methyl groups, which may influence its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1705096-32-7 |

| Molecular Formula | C17H18N4OS |

| Molecular Weight | 326.42 g/mol |

| IUPAC Name | 1,3,5-trimethyl-N-[2-(2-methylthiazol-4-yl)phenyl]pyrazole-4-carboxamide |

Pharmacological Potential

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Specifically, compounds containing the pyrazole nucleus have been shown to inhibit various enzymes and receptors involved in disease processes.

- Anti-inflammatory Activity : Studies have demonstrated that similar pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from the pyrazole structure have shown up to 85% inhibition of TNF-α at specific concentrations .

- Antimicrobial Properties : Pyrazole derivatives have been tested against various bacterial strains and fungi. In vitro studies suggest that certain compounds within this class exhibit potent antimicrobial activity against pathogens like E. coli and Aspergillus niger at concentrations as low as 40 µg/mL .

- Enzyme Inhibition : The compound may also serve as an inhibitor for specific enzymes such as monoamine oxidase (MAO), which is relevant for treating neurological disorders .

The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets:

- Receptor Modulation : The compound may interact with receptors involved in inflammatory pathways.

- Enzyme Interaction : It could inhibit enzymes critical for the proliferation of pathogenic microorganisms or inflammatory mediators.

Study on Anti-inflammatory Effects

A significant study evaluated the anti-inflammatory properties of several pyrazole derivatives in a carrageenan-induced rat paw edema model. Compounds similar to this compound demonstrated substantial reductions in edema compared to control groups treated with standard anti-inflammatory medications like ibuprofen .

Acaricidal Activity

Another investigation focused on the acaricidal activity of pyrazole derivatives against Tetranychus cinnabarinus. The results indicated that several compounds exhibited mortality rates exceeding 90% at higher concentrations (400 µg/mL), showcasing their potential utility in agricultural applications .

Q & A

Q. What are the critical factors to optimize the synthetic yield of 1,3,5-trimethyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-carboxamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key factors include:

- Temperature : Pyrazole ring formation often requires reflux conditions (e.g., 80–100°C in ethanol or DMF) to ensure cyclization .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxamide coupling efficiency, while ethereal solvents (THF) may improve intermediate stability .

- Catalysts : Use of coupling agents like EDCI/HOBt or palladium catalysts for Suzuki-Miyaura cross-coupling when introducing aromatic/thiazole moieties .

- Stoichiometric Ratios : Maintain a 1:1.2 molar ratio between the pyrazole core and aryl-thiazole substituent to minimize side products .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy : - and -NMR to confirm methyl groups (δ 2.1–2.5 ppm for pyrazole-CH) and thiazole-proton coupling patterns .

- X-ray Diffraction : Resolves stereoelectronic effects of the methyl-thiazole substituent on the pyrazole-carboxamide core .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHNOS) with <2 ppm error .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel chemical reactions?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) and cheminformatics tools are critical:

- Reaction Pathway Prediction : Use Gaussian or ORCA software to model transition states for nucleophilic attacks on the carboxamide group, focusing on Fukui indices to identify reactive sites .

- Solvent Effects : COSMO-RS simulations in solvents like acetonitrile or DMF can predict solubility and reaction rates .

- Docking Studies : AutoDock Vina or Schrödinger Suite to assess binding affinity with biological targets (e.g., kinases), guided by the thiazole ring’s π-π stacking potential .

Q. How should researchers resolve contradictions in bioactivity data across different in vitro assays?

- Methodological Answer : Contradictions often arise from assay-specific variables. Address these via:

- Dose-Response Curves : Validate IC values across multiple concentrations (e.g., 0.1–100 µM) in parallel assays (e.g., MTT vs. ATP-luciferase) .

- Cellular Context : Compare activity in primary vs. immortalized cell lines; the compound’s methyl groups may alter membrane permeability in certain models .

- Metabolite Screening : LC-MS to detect off-target interactions with serum proteins or metabolic enzymes (e.g., CYP450) that reduce bioavailability .

Q. What strategies enable structure-activity relationship (SAR) optimization for enhanced target selectivity?

- Methodological Answer : SAR studies require systematic substitutions and pharmacophore mapping:

- Positional Isomerism : Replace the 2-methylthiazole with 4-methylthiazole to test steric effects on target binding .

- Methyl Group Modifications : Introduce trifluoromethyl or hydroxymethyl groups at the pyrazole 1,3,5-positions to alter hydrophobicity/H-bonding .

- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide to assess impact on kinase inhibition profiles .

Data Contradiction Analysis

Q. Why do solubility measurements vary significantly across studies, and how can this be standardized?

- Methodological Answer : Discrepancies often stem from solvent polarity and pH conditions. Mitigate by:

- Solvent Selection : Use standardized buffers (e.g., PBS pH 7.4) with DMSO ≤1% to avoid cosolvent artifacts .

- Dynamic Light Scattering (DLS) : Detect aggregation states that skew UV-Vis or HPLC solubility readings .

- Thermodynamic Solubility : Employ shake-flask method at 25°C with 24-h equilibrium time, validated via nephelometry .

Comparative Analysis of Structural Analogs

| Analog | Structure | Key Differences | Bioactivity Trends |

|---|---|---|---|

| Analog A : N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | Oxazole replaces pyrazole | Reduced logP (1.8 vs. 2.3) | Lower cytotoxicity, higher aqueous stability |

| Analog B : 1-(4-Chlorophenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | Triazole core, chlorophenyl group | Enhanced π-stacking with DNA | Improved topoisomerase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.